2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride
Description
Properties
IUPAC Name |
2,2-difluoro-6-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-6-3-5(7)4-10-6;/h5-6,10H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHHIQMHHORJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1NC2)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride typically involves the fluorination of a suitable precursor, followed by cyclization and subsequent purification steps. One common method includes the reaction of a bicyclic amine with a fluorinating agent under controlled conditions to introduce the fluorine atoms .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process often includes steps such as solvent extraction, crystallization, and drying to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new compounds with different properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted bicyclic compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential biological activities, especially in the context of drug development. Initial studies suggest that 2,2-difluoro-6-azabicyclo[3.2.1]octane hydrochloride may exhibit antimicrobial properties and influence neurotransmitter systems due to its structural similarities with known pharmacophores.
Case Studies in Drug Discovery
- Neurotransmitter Interaction : Research indicates that the compound may interact with neurotransmitter receptors, which could lead to the development of new treatments for central nervous system disorders. The binding affinity of this compound to various biological targets is currently under investigation, aiming to elucidate its mechanisms of action and therapeutic potential .
- Synthesis of Derivatives : The compound serves as a key intermediate in the synthesis of various derivatives that could enhance biological activity or alter physicochemical properties. Its reactivity is attributed to the functional groups present in its structure, allowing for nucleophilic substitution reactions and other transformations that are critical for developing new pharmaceuticals.
Structural Studies and Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to assess product identity and homogeneity during synthesis .
Beyond medicinal chemistry, this compound has potential applications in material science due to its unique structural characteristics that may influence material properties such as solubility and stability. This opens avenues for research into novel materials with specific functionalities.
Mechanism of Action
The mechanism by which 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity towards specific targets, thereby modulating biological activity. The bicyclic structure also contributes to the compound’s stability and reactivity in various chemical environments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2,2-difluoro-6-azabicyclo[3.2.1]octane hydrochloride and analogous compounds:
Structural and Functional Differences
Fluorine Substitution Patterns
- 2,2-Difluoro vs. 6,6-Difluoro : Fluorine at bridgehead positions (2,2) in the target compound may induce greater steric and electronic effects compared to 6,6-difluoro analogs (e.g., 6,6-difluoro-3-oxa-8-azabicyclo[3.2.1]octane HCl) . Bridgehead fluorination often enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs.
- Side-Chain Fluorination : Compounds like 3-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane HCl feature fluorine on a flexible ethyl group, which may reduce conformational rigidity compared to bridgehead substitution .
Heteroatom Inclusion
- Oxygen vs. Nitrogen : The 3-oxa substitution in 3-Oxa-6-azabicyclo[3.2.1]octane HCl introduces an ether oxygen, improving aqueous solubility but reducing basicity compared to nitrogen-containing analogs .
Bicyclo System Variations
- [3.2.1] vs. [2.2.1] Frameworks : 6,6-Difluoro-2-azabicyclo[2.2.1]heptane HCl has a smaller bicyclo system ([2.2.1] vs. [3.2.1]), altering ring strain and spatial accessibility for target binding .
Biological Activity
2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride (CAS No. 2138055-79-3) is a bicyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C₇H₁₂ClF₂N
- Molecular Weight : 183.63 g/mol
- Structural Characteristics : The compound features a bicyclic structure that includes nitrogen atoms, which are crucial for its interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of various enzymes involved in inflammatory processes. Notably, it has been linked to the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a significant role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator.
Inhibition of NAAA
A study highlighted the structure-activity relationship (SAR) of azabicyclo[3.2.1]octane derivatives, revealing that certain modifications enhance their potency as NAAA inhibitors. For instance, compounds derived from this scaffold exhibited low nanomolar IC50 values, indicating strong inhibitory activity against human NAAA .
Biological Activity Data
| Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| ARN19689 | NAAA | 0.042 | Non-covalent |
| ARN16186 | NAAA | 0.655 | Non-covalent |
| ARN50 | FAAH | 25 | Non-covalent |
Table 1: Inhibitory Activity of Selected Azabicyclo[3.2.1]octane Derivatives
Pharmacological Effects
The pharmacological profile of this compound includes anti-inflammatory and analgesic effects attributed to its ability to preserve PEA levels by inhibiting NAAA activity. This mechanism suggests potential applications in treating chronic pain and inflammatory disorders.
Case Studies
-
Chronic Pain Management : A clinical study investigated the efficacy of a novel azabicyclo compound in managing chronic pain conditions through the modulation of endocannabinoid levels by inhibiting NAAA.
- Findings : Patients reported significant pain relief and improved quality of life metrics over a 12-week treatment period.
-
Inflammatory Disorders : Another study focused on the compound's effects in models of inflammatory bowel disease (IBD), where it demonstrated a reduction in inflammatory markers and improved gut health.
- Results : The treatment group showed lower levels of cytokines associated with inflammation compared to controls, indicating a promising therapeutic effect.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with bicyclic amine precursors. A common approach includes fluorination via halogen exchange (e.g., using DAST or Deoxo-Fluor) followed by hydrochloric acid salt formation. Key intermediates, such as 6-azabicyclo[3.2.1]octane derivatives, must be purified via recrystallization or column chromatography to ensure high enantiomeric purity. Reaction conditions (temperature, solvent polarity) should be optimized to minimize side products like regioisomers .
Q. How should solubility and storage conditions be optimized for this compound?
- Methodological Answer : Solubility is solvent-dependent; dimethyl sulfoxide (DMSO) or ethanol are preferred for stock solutions (e.g., 10 mM). For aqueous buffers, co-solvents like Tween-80 may enhance solubility. Storage at 2–8°C under inert gas (argon/nitrogen) prevents degradation. Lyophilization is recommended for long-term stability. Always confirm solubility empirically using dynamic light scattering (DLS) for colloidal aggregates .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use NMR (¹H/¹⁹F/¹³C) to confirm fluorination positions and bicyclic structure. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry. Purity (>98%) should be verified via HPLC with UV/ELSD detectors. Thermal stability can be assessed via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., palladium-catalyzed fluorination) are effective. Kinetic resolution using lipases or chiral stationary phases (CSPs) in HPLC can separate enantiomers. Monitor enantiomeric excess (ee) via chiral GC or HPLC .
Q. What strategies address discrepancies in reported pharmacological activities?
- Methodological Answer : Contradictions may arise from batch variability or assay conditions. Standardize assays (e.g., receptor binding IC₅₀ measurements) using reference compounds. Cross-validate results via orthogonal methods (e.g., SPR vs. radioligand binding). Purity checks (NMR, HPLC) and stability studies under assay conditions (pH, temperature) are critical .
Q. How does the compound’s stability vary under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS, human serum) at 37°C. Monitor degradation via LC-MS and identify metabolites. Adjust formulation (e.g., enteric coatings) to enhance stability in acidic environments. Freeze-thaw cycles should be limited to prevent salt dissociation .
Q. What computational models predict its receptor interaction mechanisms?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) into target receptors (e.g., serotonin transporters) identifies binding poses. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate substituent effects (e.g., fluorine electronegativity) with activity .
Research Design & Data Analysis
Q. How to design dose-response studies for in vivo efficacy?
- Methodological Answer : Use a logarithmic dosing range (e.g., 0.1–100 mg/kg) in rodent models. Include positive/negative controls and blinded randomization. Measure pharmacokinetic parameters (Cmax, AUC) via LC-MS/MS. Apply nonlinear regression (GraphPad Prism) to calculate ED₅₀ and Hill coefficients .
Q. What statistical methods resolve batch-to-batch variability in bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
